N-(1-(3-甲基-1,2,4-噁二唑-5-基)环己基)-4-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

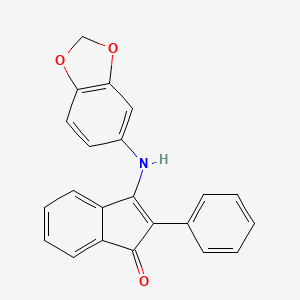

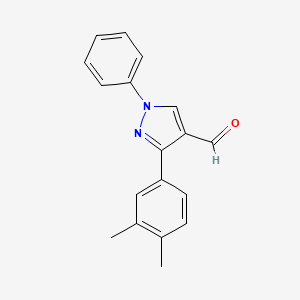

“N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-4-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C17H18F3N3O2 . It has a molecular weight of 368.35 .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one in this compound, can be achieved through a one-pot synthesis-arylation strategy . This involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) and aryl iodides . The reaction sequence features a second stage copper-catalyzed 1,3,4-oxadiazole arylation .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The structure also includes a trifluoromethyl group attached to a benzamide group .Chemical Reactions Analysis

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, like this compound, has traditionally depended on carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines or N-acyl hydrazones . These synthetic precursors undergo oxadiazole synthesis via dehydrative or oxidative methods .科学研究应用

合成与表征

3-羟基-6-氧代[1,2,4]三嗪-1-基丙氨酰胺的合成,一种新型的环状二肽基脲,涉及环己基或苄基异氰化物和苯甲酰或 4-甲氧基苯甲酰甲酸和半缩氨基甲酸酯通过 Ugi 反应。这些化合物代表了一类新型的拟肽 [1,2,4] 三嗪,表明了一条合成途径,该途径可能与 N-(1-(3-甲基-1,2,4-恶二唑-5-基)环己基)-4-(三氟甲基)苯甲酰胺 (Sañudo, Marcaccini, Basurto, & Torroba, 2006) 的衍生物有关。

苯甲酰胺肟与 N, N'-二环己基碳二亚胺的反应导致形成 5-环己基氨基-3-苯基-1,2,4-恶二唑,强调了一种可能适用于合成相关化合物的方法,包括 N-(1-(3-甲基-1,2,4-恶二唑-5-基)环己基)-4-(三氟甲基)苯甲酰胺 (Kawashima & Tabei, 1986)。

抗癌应用

- 对一系列取代的 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺的设计、合成和抗癌评估的研究显示出对各种癌细胞系的中等至优异的抗癌活性。这表明类似结构在治疗应用中的潜力 (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021)。

材料科学应用

- 合成的含有 1,3,4-恶二唑或苯腈单元的新型芳族聚酰胺显示出良好的热稳定性和溶解性,在开发具有显着机械强度的薄柔性薄膜方面具有潜在应用。这些发现可以为具有类似结构基序的材料在工业应用中的研究提供信息 (Sava, Iosip, Brumǎ, Hamciuc, Robison, Okrasa, & Pakuła, 2003)。

抗菌和抗疟疾活性

- 用于合成各种杂环化合物的硫代氨基甲酰肼衍生物显示出抗菌活性,证明了结合特定官能团以获得靶向生物学性质的效用。这突出了一个可以探索 N-(1-(3-甲基-1,2,4-恶二唑-5-基)环己基)-4-(三氟甲基)苯甲酰胺衍生物的研究领域 (Elmagd, Hemdan, Samy, & Youssef, 2017)。

未来方向

1,2,4-oxadiazole motifs are prominent in materials and medicinal chemistry, imparting favorable pharmacokinetic properties and increased hydrolytic stability when applied as ester and amide bioisosteres . They are currently being investigated for their activity as anticancer, antimicrobial, and antiviral agents . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

属性

IUPAC Name |

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O2/c1-11-21-15(25-23-11)16(9-3-2-4-10-16)22-14(24)12-5-7-13(8-6-12)17(18,19)20/h5-8H,2-4,9-10H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQTUUVHPAQMQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2608760.png)

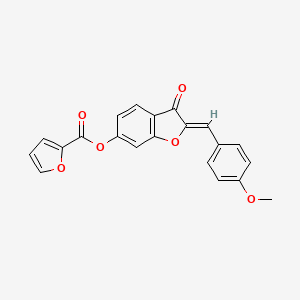

![N-(1,3-Benzodioxol-5-ylmethyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2608767.png)

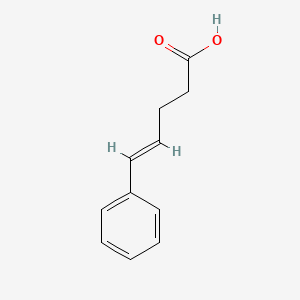

![Methyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2608769.png)

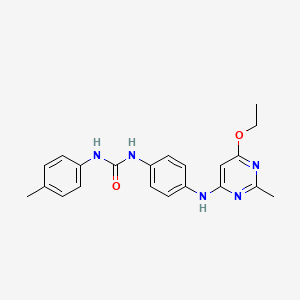

![Tert-butyl 2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2608772.png)

![4-isobutyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2608778.png)